molecular formula C26H28N4OS B1677358 1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide

1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B1677358
M. Wt: 444.6 g/mol
InChI Key: AOAJAGJXWRKYKA-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

MMV007564 has been identified in cellular screens for its potential antimalarial properties . Mutations in pfcarl are strongly associated with resistance to MMV007564 .

Cellular Effects

In cellular screens, MMV007564 has shown different timings of action in the asexual blood stage and different potencies against the liver and sexual blood stages . This suggests that MMV007564 can influence cell function and impact cellular processes in a stage-dependent manner.

Molecular Mechanism

The molecular mechanism of MMV007564 involves its interaction with the pfcarl gene. Distinct mutations in this gene confer resistance to MMV007564 . This suggests that MMV007564 exerts its effects at the molecular level through binding interactions with the pfcarl gene product, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

The development of resistance to MMV007564 over time suggests that the compound’s effects may change over time, potentially due to changes in the stability or degradation of the compound, or long-term effects on cellular function .

Preparation Methods

The synthesis of MMV007564 involves a series of chemical reactions starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods would likely involve scaling up these reactions in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

MMV007564 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide or alkoxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of a ketone or aldehyde, while reduction might produce an alcohol .

Properties

IUPAC Name

1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4OS/c1-19-8-10-20(11-9-19)18-30-24-7-3-2-6-23(24)28-26(30)29-14-12-21(13-15-29)25(31)27-17-22-5-4-16-32-22/h2-11,16,21H,12-15,17-18H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAJAGJXWRKYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N4CCC(CC4)C(=O)NCC5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide

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